molecular formula C17H17F3N2O3S B605075 (R)-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide CAS No. 1572510-80-5

(R)-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide

Cat. No. B605075
CAS RN: 1572510-80-5
M. Wt: 386.3892
InChI Key: BBLXLHYPDOMJMO-SNVBAGLBSA-N
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Description

AB-423 is a novel inhibitor of hepatitis b virus pregenomic rna encapsidation

Scientific Research Applications

  • Synthesis and Fluorination Reactions : N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides, synthesized from β-amino alcohols, are used in fluorination reactions with tetrabutylammonium fluoride (TBAF) for the production of N-benzyl fluoroamines (Posakony & Tewson, 2002).

  • Ortho Deprotonation of Fluoroarenes : Studies on the ortho deprotonation of fluorobenzene derivatives, including difluorophenyl compounds, indicate the influence of substituents like trimethylsilyl groups on the reactivity and kinetics of these reactions (Heiss, Marzi, Mongin, & Schlosser, 2007).

  • Sulfamoyl Azides and Triazoles : Sulfamoyl azides, generated from secondary amines, react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, useful as intermediates in various chemical syntheses (Culhane & Fokin, 2011).

  • Sulfanilamide Derivatives and Antimicrobial Studies : Synthesis and characterization of sulfanilamide derivatives, which include similar sulfamoyl and fluoroaryl groups, have been explored for their potential antimicrobial properties (Lahtinen et al., 2014).

  • Antidiabetic Activity : Benzamide derivatives with sulfamoyl and fluorophenyl groups have been studied for their antidiabetic properties, highlighting their potential as inhibitors of α-glucosidase enzymes (Thakral, Narang, Kumar, & Singh, 2020).

  • Chiral N-Heterocyclic Carbene Complexes : Chiral oxazolidine-fused N-heterocyclic carbene complexes, involving similar structural elements, have been investigated for their utility in asymmetric transfer hydrogenation of ketones (Ramasamy, Gangwar, & Ghosh, 2017).

Mechanism of Action

AB-423, also known as ®-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, is a member of the sulfamoylbenzamide (SBA) class of hepatitis B virus (HBV) capsid inhibitors .

Target of Action

The primary target of AB-423 is the HBV capsid . The capsid is a protein shell that protects the genetic material of the virus. In the case of HBV, the capsid plays a crucial role in the replication of the virus .

Mode of Action

AB-423 inhibits the encapsidation of pregenomic RNA (pgRNA) into the HBV capsid . This means that it prevents the pgRNA from being packaged into the capsid, which is a necessary step for the replication of the virus . AB-423 is considered a class II capsid inhibitor .

Biochemical Pathways

AB-423 affects the HBV replication pathway by inhibiting pgRNA encapsidation . This impacts the levels of downstream replication intermediates, including capsid-associated RNA, capsid-associated DNA, relaxed circular DNA (rcDNA), and single-stranded DNA (ssDNA) . In a de novo infection model, AB-423 prevented the conversion of encapsidated rcDNA to covalently closed circular DNA, presumably by interfering with the capsid uncoating process .

Pharmacokinetics

Pharmacokinetic studies with AB-423 in CD-1 mice showed significant systemic exposures and higher levels of accumulation in the liver . This suggests that AB-423 has good bioavailability and is able to reach the site of HBV replication in the body .

Result of Action

The result of AB-423’s action is a potent inhibition of HBV replication . In cell culture models, AB-423 showed potent inhibition of HBV replication with no significant cytotoxicity . Treatment of HepDES19 cells with AB-423 resulted in capsid particles devoid of encapsidated pregenomic RNA and relaxed circular DNA (rcDNA) .

Action Environment

The action of AB-423 can be influenced by environmental factors. For example, the addition of 40% human serum resulted in a 5-fold increase in the EC50s . This suggests that the presence of serum proteins can affect the efficacy of AB-423 .

properties

IUPAC Name

5-[[(2R)-butan-2-yl]sulfamoyl]-N-(3,4-difluorophenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c1-3-10(2)22-26(24,25)12-5-7-14(18)13(9-12)17(23)21-11-4-6-15(19)16(20)8-11/h4-10,22H,3H2,1-2H3,(H,21,23)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLXLHYPDOMJMO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does AB-423 exert its antiviral effect against HBV?

A1: AB-423 belongs to the sulfamoylbenzamide (SBA) class of HBV inhibitors. It targets the viral capsid protein, specifically interfering with the encapsidation of pregenomic RNA (pgRNA) []. This action prevents the formation of mature viral particles capable of spreading infection. Essentially, AB-423 acts as a "class II" capsid inhibitor, hindering the conversion of encapsidated relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA) by interfering with capsid uncoating [].

Q2: What evidence suggests that AB-423 might bind to specific sites on the HBV core protein?

A2: Research suggests that AB-423's mechanism of action likely involves binding to the dimer-dimer interface of the HBV core protein. This hypothesis is supported by:

  • Molecular docking studies: Simulations show favorable interactions between AB-423 and the dimer-dimer interface when using crystal structures of related compounds (heteroaryldihydropyrimidines and another SBA) [].
  • Biochemical studies: Experimental data further corroborates the docking results, suggesting a direct interaction between AB-423 and this critical region of the core protein [].

Q3: Has AB-423 demonstrated efficacy in preclinical models of HBV infection?

A3: Yes, AB-423 has shown promising antiviral activity in preclinical studies:

  • In vitro: It potently inhibits HBV replication across genotypes A-D, including nucleoside-resistant variants []. Importantly, AB-423 displays additive to synergistic effects when combined with other antiviral agents like nucleos(t)ide analogs, RNA interference agents, and interferon alpha [].
  • In vivo: In a mouse model of HBV infection, AB-423 administration led to a dose-dependent reduction in serum HBV DNA levels []. Moreover, combining AB-423 with entecavir or ARB-1467 showed a trend toward enhanced antiviral activity compared to either drug alone [].

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